molecular formula C20H18BrN3O B11444584 6-bromo-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

6-bromo-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11444584
M. Wt: 396.3 g/mol
InChI Key: DWVFXEKOVMDXRD-UHFFFAOYSA-N
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Description

6-bromo-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a furan ring, and an imidazo[1,2-a]pyridine core, making it a valuable subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the bromine position .

Scientific Research Applications

6-bromo-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18BrN3O

Molecular Weight

396.3 g/mol

IUPAC Name

6-bromo-2-(furan-2-yl)-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H18BrN3O/c1-13(2)14-5-8-16(9-6-14)22-20-19(17-4-3-11-25-17)23-18-10-7-15(21)12-24(18)20/h3-13,22H,1-2H3

InChI Key

DWVFXEKOVMDXRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CO4

Origin of Product

United States

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